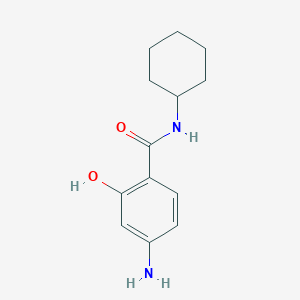

4-amino-N-cyclohexyl-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

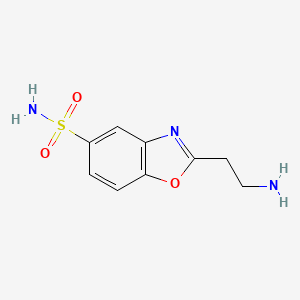

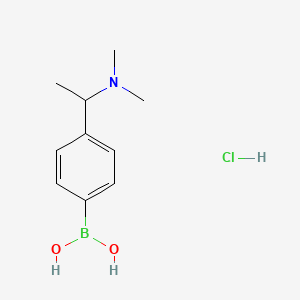

“4-amino-N-cyclohexyl-2-hydroxybenzamide” is a chemical compound with the CAS Number: 101265-09-2. It has a molecular weight of 234.29 g/mol and the molecular formula is C13H18N2O2 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-amino-N-cyclohexyl-2-hydroxybenzamide” is 1S/C13H18N2O2/c14-9-6-7-11 (12 (16)8-9)13 (17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2, (H,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-cyclohexyl-2-hydroxybenzamide” include a molecular weight of 234.29 g/mol and a molecular formula of C13H18N2O2 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel Compounds Synthesis : A study by Zhang et al. (2018) focused on the isolation of new compounds from marine actinomycete Streptomyces sp. ZZ502, including derivatives of benzamides. Although not directly mentioning 4-amino-N-cyclohexyl-2-hydroxybenzamide, this research indicates the ongoing interest in benzamide derivatives for their potential biological activities (Zhang et al., 2018).

Gastroprokinetic Activity : Suzuki et al. (1998) synthesized a novel series of benzamide derivatives, exhibiting 5-HT4 agonistic activities. These compounds, including 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide, effectively enhanced gastric motility and emptying in dogs, showcasing the therapeutic potential of benzamide derivatives in gastrointestinal disorders (Suzuki et al., 1998).

Anticonvulsant and Antitumor Activities

Anticonvulsant Effects : Clark et al. (1984) evaluated the anticonvulsant effects of various 4-aminobenzamides, demonstrating the therapeutic potential of these compounds in seizure management. The study highlights the diversity of benzamide derivatives' biological activities (Clark et al., 1984).

Selective Cytotoxicity for Hypoxic Cells : Palmer et al. (1995) explored the bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shows selective toxicity for hypoxic cells. This research into benzamide derivatives' reductive chemistry underlines their potential in targeted cancer therapy (Palmer et al., 1995).

Antioxidant Activity and Electrochemical Applications

Antioxidant Activity : Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, including their capacity to act as antioxidants. This research sheds light on the mechanisms underlying the free radical scavenging activity of these compounds, suggesting their potential in oxidative stress-related conditions (Jovanović et al., 2020).

Electrochemical Transducers : Santos et al. (2019) synthesized polymer films from derivatives including 4-aminobenzamide for use as electrochemical transducers, highlighting the versatile applications of benzamide derivatives beyond pharmaceuticals (Santos et al., 2019).

Propriétés

IUPAC Name |

4-amino-N-cyclohexyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUIPZPBPWVALC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-cyclohexyl-2-hydroxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.